molecular formula C11H17N B11727439 Methyl[1-(4-methylphenyl)propan-2-yl]amine CAS No. 714965-56-7

Methyl[1-(4-methylphenyl)propan-2-yl]amine

Katalognummer: B11727439
CAS-Nummer: 714965-56-7
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: GAIWFPOJOHUEBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-methyl-1-(4-methylphenyl)propan-2-amine, is an organic compound with the molecular formula C11H17N. This compound is characterized by a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the central carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(4-methylphenyl)propan-2-yl]amine typically involves the reaction of 4-methylacetophenone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl[1-(4-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl[1-(4-methylphenyl)propan-2-yl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl[1-(4-methylphenyl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl[1-(4-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern and the presence of both a methyl group and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

714965-56-7

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

N-methyl-1-(4-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3

InChI-Schlüssel

GAIWFPOJOHUEBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.